molecular formula C15H10BrFO B377435 4-Fluoro-4'-bromochalcone CAS No. 98991-32-3

4-Fluoro-4'-bromochalcone

Cat. No. B377435
CAS RN: 98991-32-3
M. Wt: 305.14g/mol
InChI Key: JLKQXQSMJJGERH-XCVCLJGOSA-N
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Description

4-Fluoro-4’-bromochalcone is a chemical compound with the molecular formula C15H10BrFO. It has an average mass of 305.142 Da and a mono-isotopic mass of 303.989899 Da .


Synthesis Analysis

The synthesis of 4-Fluoro-4’-bromochalcone can be achieved through a solvent-free aldol condensation reaction. This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative for ten minutes using a mortar and pestle .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-4’-bromochalcone is characterized by the presence of a double-bond stereo . A study on a similar bromochalcone derivative revealed that the supramolecular arrangement was stabilized by C–H⋯O and edge-to-face C–H⋯π interactions .


Physical And Chemical Properties Analysis

4-Fluoro-4’-bromochalcone has a density of 1.5±0.1 g/cm3, a boiling point of 400.6±45.0 °C at 760 mmHg, and a flash point of 196.1±28.7 °C. It has a molar refractivity of 74.8±0.3 cm3, and a molar volume of 210.2±3.0 cm3 .

Scientific Research Applications

Nonlinear Optical Applications

Research has shown that derivatives of bromochalcone, such as 4-bromochalcone, exhibit significant potential in nonlinear optical (NLO) applications. These materials have been synthesized and characterized, revealing that they possess enhanced SHG (Second Harmonic Generation) efficiency, making them suitable for use in NLO characteristics. The study utilized Fourier transform infrared and Raman spectral studies to analyze and assign vibrations and identify functional groups, further supporting their utility in NLO applications (Prabu, Nagalakshmi, & Srinivasan, 2013).

Chemosensor Applications

Chalcone derivatives have also been identified as promising candidates for developing fluorescent chemosensors. A study involving a chalcone derivative demonstrated its application as a highly selective cyanide anion probe in the presence of iron(III) ions. This capability is particularly relevant for environmental monitoring and biological applications, where the detection of cyanide ions is critical (Yang et al., 2015).

Fluorination in Organic Synthesis

The role of fluorine in organic synthesis has been extensively studied, given its electronegativity and unique chemical behavior. Research in this area explores the methodologies for C-F bond formation and activation, which are crucial for synthesizing fluoroorganic compounds. These methods are vital for producing pharmaceuticals and agrochemicals containing fluorine atoms, highlighting the importance of fluorination techniques in enhancing the properties of organic compounds (Amii & Uneyama, 2009).

Materials Science and Liquid Crystals

Fluoro substitution has been explored for tuning the mesomorphic properties of materials, including their application in liquid crystals. The incorporation of fluorine atoms into materials can significantly affect their thermal stability and phase behavior, which is of interest for developing advanced materials with specific optical and electronic properties (Ahmed et al., 2021).

Enzymatic Fluorination

A groundbreaking area of research involves the enzymatic fluorination of organic compounds. The discovery of enzymes capable of catalyzing the formation of C-F bonds in vivo opens up new avenues for biotechnological applications, including the biosynthesis of fluorinated metabolites with potential industrial and pharmaceutical applications (Dong et al., 2004).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKQXQSMJJGERH-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4'-bromochalcone

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